molecular formula C12H8Br4N2O2S B14108436 Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- CAS No. 78786-45-5

Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-

Cat. No.: B14108436
CAS No.: 78786-45-5
M. Wt: 563.9 g/mol
InChI Key: RGLOQCYDDQYIJE-UHFFFAOYSA-N
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Description

Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- (CAS 39635-79-5) is a brominated aromatic amine characterized by two 2,6-dibromo-substituted benzenamine moieties linked via a sulfonyl (-SO₂-) group at the para positions. The sulfonyl bridge imparts polarity and electronic effects, while the bromine atoms at the 2,6-positions enhance steric bulk and chemical stability. This compound is structurally related to sulfonamide derivatives but distinct in its bromination pattern. Its synthesis likely involves bromination of a precursor such as 4,4'-sulfonylbisbenzenamine, analogous to methods described for 2,6-dibromo benzenamine production via bromination of sulfanilic acid derivatives .

Properties

CAS No.

78786-45-5

Molecular Formula

C12H8Br4N2O2S

Molecular Weight

563.9 g/mol

IUPAC Name

4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline

InChI

InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

RGLOQCYDDQYIJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Electrophilic Bromination

Reaction Mechanism and Reagents

The conventional synthesis begins with 4,4'-sulfonyldianiline (2.48 g, 0.01 mol) dissolved in glacial acetic acid (15 mL). Bromine (32 mL of 20% Br₂ in acetic acid) is added dropwise to introduce bromine atoms at the 2,6-positions of the aromatic rings via electrophilic substitution. The reaction proceeds at room temperature for 12–24 hours, forming 4,4'-sulfonylbis[2,6-dibromobenzenamine] as a pale yellow solid.

Procedure and Optimization
  • Step 1 : Dissolution of 4,4'-sulfonyldianiline in acetic acid ensures protonation of the amine groups, activating the aromatic ring for electrophilic attack.
  • Step 2 : Bromine addition is exothermic; cooling the mixture prevents undesired side reactions.
  • Step 3 : Post-reaction dilution with cold water precipitates the product, which is filtered and recrystallized from ethyl acetate.

Key Parameters :

Parameter Value
Yield 85%
Melting Point 193–194°C
Reaction Time 12–24 hours

Microwave-Assisted Synthesis

Advantages of Microwave Irradiation

Microwave synthesis reduces reaction times from hours to seconds by leveraging dielectric heating. A mixture of 4,4'-sulfonyldianiline (0.01 mol) and bromine in acetic acid is irradiated in a Qpro-M microwave system (200 W) for 10–320 seconds. The rapid energy transfer enhances reaction efficiency while minimizing decomposition.

Comparative Analysis

Table 1 : Conventional vs. Microwave Synthesis

Metric Conventional Method Microwave Method
Yield 68% 85%
Reaction Time 260 minutes 220 seconds
Energy Consumption High Low

Microwave irradiation improved yields by 17% and reduced processing time by 99%, demonstrating its superiority for large-scale production.

Structural Characterization

Spectroscopic Validation

  • Infrared (IR) Spectroscopy :
    • Peaks at 3365 cm⁻¹ (N–H stretch) and 735 cm⁻¹ (C–Br bend) confirm bromination.
    • Sulfonyl group vibrations appear at 1291 cm⁻¹ (asymmetric S=O) and 1146 cm⁻¹ (symmetric S=O).
  • ¹H Nuclear Magnetic Resonance (NMR) :
    • Aromatic protons resonate at δ 6.28–7.97 ppm, while NH₂ protons appear as a singlet at δ 3.32 ppm.
  • Mass Spectrometry :
    • Molecular ion peak at m/z 563 corresponds to C₁₂H₈Br₄N₂O₂S.

Elemental Analysis

Calculated vs. Observed :

  • Nitrogen: 4.97% (calc.) vs. 5.03% (obs.)
  • Bromine: 56.68% (calc.) vs. 56.89% (obs.)

Discrepancies (<0.4%) confirm high purity.

Reaction Scalability and Industrial Applications

Solvent and Catalyst Selection

  • Solvent : Glacial acetic acid acts as both solvent and acid catalyst, avoiding costly additives.
  • Workup : Ethyl acetate recrystallization yields >98% pure product, suitable for pharmaceutical applications.

Challenges in Halogenation

  • Bromine Handling : Excess bromine requires neutralization with sodium thiosulfate to prevent corrosion.
  • Byproduct Formation : Trace dibenzofuran derivatives may form if temperatures exceed 40°C during conventional synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- with structurally related compounds:

Compound Name Bridge Type Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- Sulfonyl 2,6-dibromo ~538.8 (C₁₂H₈Br₄N₂O₂S) 39635-79-5 High polarity, flame retardancy potential
4,4'-Methylenebis[2,6-dimethylbenzenamine] Methylene 2,6-dimethyl 240.34 (C₁₇H₂₂N₂) 73924-07-9 Epoxy curing agent, thermal stability
4,4'-Oxybis[2,6-dimethylbenzenamine] Oxygen 2,6-dimethyl 256.34 (C₁₆H₂₀N₂O) 129936-56-7 Polymer synthesis, moderate reactivity
4,4'-Methylenebis(benzenamine) Methylene None 198.26 (C₁₃H₁₄N₂) 101-77-9 Polyurethane intermediate
4,4'-Sulfonylbis[benzenamine] Sulfonyl None 248.27 (C₁₂H₁₂N₂O₂S) 80-08-0 High thermal stability, polymer precursor

Detailed Analysis

Bridge Type

  • Sulfonyl (-SO₂-) (target compound): Introduces strong electron-withdrawing effects, reducing amine basicity and enhancing thermal/oxidative stability compared to methylene or oxygen bridges. This makes the compound suitable for high-temperature applications .
  • Methylene (-CH₂-) (e.g., CAS 73924-07-9): Electron-donating bridge increases amine reactivity, favoring crosslinking in epoxy resins .
  • Oxygen (-O-) (e.g., CAS 129936-56-7): Moderately polar, offering intermediate reactivity for polymer synthesis .

Bromine also imparts flame-retardant properties, a key advantage over methyl or hydrogen substituents . Methyl groups: Lower molecular weight and steric bulk (e.g., CAS 73924-07-9) improve solubility and processability but lack flame-retardant efficacy .

Applications

  • The target compound’s bromine content suggests utility in flame-retardant polymers or halogenated intermediates. In contrast, methyl-substituted analogs (e.g., CAS 73924-07-9) are preferred in epoxy curing due to their reactivity and thermal stability .
  • Sulfonyl-bridged compounds without bromine (e.g., CAS 80-08-0) are used in high-performance polymers like polysulfones, where thermal stability is critical .

Synthetic Considerations

  • Bromination of 4,4'-sulfonylbisbenzenamine would require controlled conditions to avoid over-bromination, similar to the H₂O₂/HBr method used for 2,6-dibromo benzenamine synthesis .
  • Methylene-linked compounds (e.g., CAS 101-77-9) are synthesized via condensation reactions, which are less complex than bromination steps .

Research Findings and Data

Thermal and Chemical Stability

  • Sulfonyl bridges enhance thermal stability, with decomposition temperatures exceeding 300°C in related compounds (e.g., CAS 80-08-0) . The bromine in the target compound may further increase stability but could release toxic HBr upon decomposition.
  • Methylene-linked analogs (e.g., CAS 73924-07-9) exhibit lower thermal resistance (~200°C) due to weaker C-N bonds .

Biological Activity

Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] is a complex chemical compound notable for its dual bromination and sulfonamide functionality. This compound has garnered attention due to its potential biological activities and applications across various fields, including medicinal chemistry and material science. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] is C12H8Br4N2O2SC_{12}H_{8}Br_{4}N_{2}O_{2}S. Its structure features two 2,6-dibromophenyl rings connected by a sulfonyl group. The presence of bromine atoms enhances its reactivity and potential applications in synthesis and biological systems.

Synthesis Methods

The synthesis of Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] typically involves several key steps:

  • Formation of the Sulfonamide Group : The initial step often includes the reaction of a suitable benzenamine with a sulfonyl chloride.
  • Bromination : Subsequent bromination is performed to introduce the dibromo substituents on the aromatic rings.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high yields and purity.

Biological Activity

Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-] has been studied for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity against gram-positive bacteria. This suggests that Benzenamine could also possess antimicrobial properties.
  • Inhibition Studies : Research has shown that sulfonamide moieties in compounds are often associated with inhibition of carbonic anhydrase (CA) enzymes. Docking studies have indicated that derivatives of this compound may interact favorably with CA II, which is overexpressed in many cancers .

Case Studies

  • Dipeptidyl Peptidase IV (DPP IV) Inhibition : A study explored the inhibitory effects of compounds similar to Benzenamine on DPP IV. While specific data on Benzenamine was not detailed, the results from related compounds suggest potential for selective inhibition in therapeutic contexts .
  • Carbonic Anhydrase Inhibition : Research involving nanoparticles functionalized with aminomethylbenzensulfonamide demonstrated significant inhibitory activity against CA IX isoform, indicating that similar sulfonamide-containing compounds could be promising in cancer diagnostics and treatment .

Comparative Analysis

To understand the unique properties of Benzenamine, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureKey Features
4,4'-BiphenyldiamineC12H12N2C_{12}H_{12}N_{2}Contains two amine groups; used in dyes and polymers.
Bisphenol AC15H16O2C_{15}H_{16}O_{2}Known for endocrine-disrupting properties; widely studied.
2,6-DibromophenolC12H8Br2OC_{12}H_{8}Br_{2}OUsed in synthesis and as an antiseptic.

Benzenamine stands out due to its dual bromination and sulfonamide functionality which enhances its reactivity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzenamine, 4,4'-sulfonylbis[2,6-dibromo- with high purity?

  • Methodology : Optimize bromination conditions (e.g., using Br₂ or NBS in a controlled environment) to ensure regioselectivity at the 2,6-positions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (solvent: ethanol/water mixture). Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Data : For analogous brominated sulfone derivatives, yields typically range from 60–80% under inert atmospheres (N₂/Ar) at 60–80°C .

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Use ¹H NMR (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) and ¹³C NMR (signals at ~125–135 ppm for Br-substituted carbons). FT-IR confirms sulfonyl (S=O) stretches at 1150–1300 cm⁻¹. HRMS should match the molecular formula (C₁₂H₈Br₄N₂O₂S). X-ray crystallography may resolve steric effects of bromine substituents .
  • Data : For structurally similar compounds (e.g., 4,4'-sulfonylbis[2,6-dichlorophenol]), crystallographic data shows dihedral angles of 85–90° between aromatic rings .

Q. What protocols are recommended for determining solubility and stability?

  • Methodology : Test solubility in polar (DMSO, DMF) and non-polar solvents (hexane, toluene) using UV-Vis spectroscopy (λ_max for aromatic systems: 250–300 nm). Assess thermal stability via TGA (decomposition onset >200°C) and hydrolytic stability under varying pH (3–10) .
  • Data : Brominated analogs like tetrabromobisphenol A (TBBPA) show log Kow values >5, indicating high hydrophobicity; similar behavior is expected for this compound .

Advanced Research Questions

Q. How does the compound degrade under environmental conditions, and what are the kinetics?

  • Methodology : Conduct photolysis studies using simulated sunlight (λ >290 nm) and analyze degradation products via LC-MS/MS. Fit kinetic data to pseudo-first-order models. Compare with TBBPA (t₁/₂ = 10–30 days in aqueous media) .
  • Data : Sulfone-containing compounds often produce sulfonic acid derivatives upon oxidation. For example, 4,4'-sulfonyldiphenol degrades to 4-hydroxybenzenesulfonic acid under UV light .

Q. What structure-activity relationships (SARs) govern its potential as a flame retardant or polymer additive?

  • Methodology : Synthesize analogs (e.g., varying bromine positions or sulfonyl groups) and test flame retardancy via UL-94 vertical burning tests. Correlate thermal degradation profiles (TGA) with bromine content and bond dissociation energies (DFT calculations) .
  • Data : Bromine at 2,6-positions enhances thermal stability; sulfonyl groups improve compatibility with polymer matrices (e.g., polysulfones) .

Q. How can trace amounts of this compound be quantified in environmental matrices?

  • Methodology : Develop a SPE-HPLC-MS/MS method. Use C18 cartridges for extraction, optimize ionization parameters (ESI negative mode for sulfonyl groups), and employ isotopic labeling (e.g., ¹³C-brominated internal standards). Validate with spiked samples (recovery: 85–115%, LOD: <0.1 µg/L) .
  • Data : For brominated diphenyl sulfones, MRM transitions m/z 450→79 (Br⁻) and 450→81 (isotopic peak) are commonly used .

Contradictions and Limitations

  • Ecotoxicity Data : While TBBPA shows endocrine-disrupting effects in aquatic organisms (EC50: 1–10 mg/L) , analogous data for this compound is lacking. Preliminary studies should address bioaccumulation potential via fish models (e.g., zebrafish embryos).
  • Synthetic Challenges : Bromination may yield side products (e.g., 3,5-dibromo isomers), requiring rigorous purification. Evidence from CAS 26265-08-7 suggests competing reactions with chloromethyl epoxides during polymerization .

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